molecular formula C25H28N8O B10963956 N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-7-(1,5-dimethyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrimidine-2-carboxamide

N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-7-(1,5-dimethyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrimidine-2-carboxamide

Cat. No.: B10963956
M. Wt: 456.5 g/mol
InChI Key: VVUKTMCFYKHIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-7-(1,5-dimethyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-A]pyrimidines This compound is characterized by its unique structure, which includes adamantyl and pyrazole moieties

Preparation Methods

The synthesis of N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-7-(1,5-dimethyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrimidine-2-carboxamide involves multiple steps The synthetic route typically starts with the preparation of the pyrazole and adamantyl intermediates These intermediates are then subjected to cyclization reactions to form the pyrazolo[1,5-A]pyrimidine core

The reaction conditions for the synthesis include the use of various reagents such as hydrazine, aldehydes, and amines. The reactions are often carried out under controlled temperatures and pH to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher efficiency and consistency .

Chemical Reactions Analysis

N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-7-(1,5-dimethyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the pyrazole ring, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole rings. .

Scientific Research Applications

N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-7-(1,5-dimethyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrimidine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.

    Medicine: Preliminary studies suggest that this compound may have therapeutic potential, particularly in the treatment of certain diseases due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-7-(1,5-dimethyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of disease-related pathways. The molecular targets and pathways involved are still under investigation, but initial studies suggest that the compound may interact with kinases and other regulatory proteins .

Comparison with Similar Compounds

N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-7-(1,5-dimethyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:

    Pyrazolo[1,5-A]pyrimidines: These compounds share the same core structure but differ in their substituents. The presence of the adamantyl and dimethylpyrazole groups in the compound of interest makes it unique.

    Adamantyl derivatives: Compounds containing the adamantyl group are known for their stability and unique chemical properties

    Pyrazole derivatives: Pyrazole-containing compounds are widely studied for their biological activities. .

Properties

Molecular Formula

C25H28N8O

Molecular Weight

456.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)pyrazol-3-yl]-7-(1,5-dimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C25H28N8O/c1-15-19(14-27-31(15)2)21-3-5-26-23-10-20(29-33(21)23)24(34)28-22-4-6-32(30-22)25-11-16-7-17(12-25)9-18(8-16)13-25/h3-6,10,14,16-18H,7-9,11-13H2,1-2H3,(H,28,30,34)

InChI Key

VVUKTMCFYKHIKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=CC=NC3=CC(=NN23)C(=O)NC4=NN(C=C4)C56CC7CC(C5)CC(C7)C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.